![molecular formula C19H20N2OS B2677915 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851800-98-1](/img/structure/B2677915.png)
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains, and its stereochemistry .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity, the types of reactions it can participate in, and the products it can form .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Antioxidant and Enzyme Inhibition Activities
Compounds with structures similar to "(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone" have been studied for their antioxidant properties and enzyme inhibition activities. Hindered phenolic aminothiazoles, for example, exhibit significant α-glucosidase and α-amylase inhibitory activities, alongside notable antioxidant activities. These compounds are designed as molecular hybrids combining the functionalities of hindered phenolic and 2-aminothiazole moieties, highlighting their potential in managing oxidative stress and regulating carbohydrate metabolism (Satheesh et al., 2017).
Catalytic Applications in Organic Synthesis
In the realm of organic synthesis, related compounds have been utilized as catalysts for C-N bond formation, employing hydrogen-borrowing methodologies. Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands have shown high efficiency in catalyzing these reactions under solvent-free conditions. Such catalytic activities are critical for developing sustainable and efficient synthetic routes in pharmaceutical and material sciences (Donthireddy et al., 2020).
Corrosion Inhibition
Compounds bearing the imidazole moiety have also been explored for their corrosion inhibition properties. For instance, specific imidazole derivatives have demonstrated remarkable efficiency in inhibiting corrosion of mild steel in acidic mediums. The study of such compounds provides valuable insights into developing new materials for protecting industrial equipment and infrastructure against corrosion (Fergachi et al., 2018).
Antimicrobial Activity
Research into imidazole derivatives has shown potential antimycobacterial activity, offering a pathway for developing new treatments for bacterial infections. The structural mimicry of potent antimycobacterial agents suggests the versatility of imidazole-based compounds in medicinal chemistry and drug design (Miranda et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-3-5-9-16(14)13-23-19-20-11-12-21(19)18(22)17-10-6-4-8-15(17)2/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOJFDQXAOBFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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